Cas no 1805376-56-0 (2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide)

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide is a specialized heterocyclic compound featuring a pyridine core substituted with chloro, difluoromethyl, nitro, and sulfonamide functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with targeted biological activity. The presence of electron-withdrawing groups enhances reactivity, facilitating further functionalization. The sulfonamide moiety contributes to potential bioactivity, while the difluoromethyl group may improve metabolic stability. This compound is suited for applications requiring precise molecular modifications, offering synthetic versatility in medicinal chemistry and crop protection research. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide structure
1805376-56-0 structure
商品名:2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide
CAS番号:1805376-56-0
MF:C6H4ClF2N3O4S
メガワット:287.628465652466
CID:4873576

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide
    • インチ: 1S/C6H4ClF2N3O4S/c7-5-2(12(13)14)1-3(17(10,15)16)4(11-5)6(8)9/h1,6H,(H2,10,15,16)
    • InChIKey: HFEWWEXJGXVKIN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C(C(F)F)=N1)S(N)(=O)=O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • トポロジー分子極性表面積: 127
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029045291-1g
2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide
1805376-56-0 97%
1g
$1,460.20 2022-04-01

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide 関連文献

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamideに関する追加情報

Introduction to 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide (CAS No. 1805376-56-0)

2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide, identified by its Chemical Abstracts Service Number (CAS No. 1805376-56-0), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridine derivatives, characterized by its nitro and chloro substituents, as well as a difluoromethyl group, which contribute to its unique chemical properties and potential biological activities.

The structural configuration of 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide encompasses a pyridine core, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of multiple functional groups—specifically the chloro, nitro, difluoromethyl, and sulfonamide moieties—enhances its versatility and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in nitropyridine derivatives due to their demonstrated efficacy in various pharmacological applications. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in the development of therapeutic agents targeting oxidative stress-related diseases. Additionally, the chloro and difluoromethyl substituents are often incorporated into molecules to improve metabolic stability and binding affinity.

The sulfonamide group in 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide is another key feature that contributes to its pharmacological potential. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and diuretic properties. They function by inhibiting enzymes or binding to biological targets, thereby modulating cellular processes. The combination of these functional groups makes this compound a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutics. For instance, modifications of the pyridine ring have been shown to enhance binding interactions with protein targets, leading to improved drug efficacy. The specific arrangement of substituents in 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide may contribute to its ability to interact with biological systems in unique ways, potentially opening up new avenues for therapeutic intervention.

One area of research that has seen significant progress is the use of nitropyridine derivatives as intermediates in the synthesis of bioactive molecules. The reactivity of the nitro group allows for further functionalization through reduction or coupling reactions, enabling the construction of complex molecular architectures. This flexibility makes 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide a valuable building block for medicinal chemists seeking to develop novel compounds.

The agrochemical industry has also benefited from the exploration of nitropyridine derivatives. These compounds have been investigated for their potential as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological pathways in pests and weeds. The structural features of 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide, particularly the presence of electron-withdrawing groups like the nitro and chloro substituents, may contribute to its bioactivity against target organisms.

In conclusion, 2-Chloro-6-(difluoromethyl)-3-nitropyridine-5-sulfonamide (CAS No. 1805376-56-0) represents a fascinating compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features and functional groups make it a versatile intermediate that can be further explored for the development of novel bioactive molecules. As research continues to uncover new applications for nitropyridine derivatives, compounds like this are likely to play an increasingly important role in addressing global challenges related to health and agriculture.

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